(3-Chloro-5-fluoro-4-pyridyl)methanol

Catalog No.
S12561242
CAS No.
M.F
C6H5ClFNO
M. Wt
161.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-5-fluoro-4-pyridyl)methanol

Product Name

(3-Chloro-5-fluoro-4-pyridyl)methanol

IUPAC Name

(3-chloro-5-fluoropyridin-4-yl)methanol

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

InChI

InChI=1S/C6H5ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2

InChI Key

NAKXDAFHVWFFBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CO)F

(3-Chloro-5-fluoro-4-pyridyl)methanol, also known as 3-chloro-5-fluoropyridin-4-yl methanol, is a chemical compound with the molecular formula C₆H₅ClFNO. This compound features a pyridine ring that is substituted with chlorine at the 3-position, fluorine at the 5-position, and a hydroxymethyl group (-CH₂OH) at the 4-position. The presence of these substituents significantly influences its chemical properties and reactivity, making it of interest in various fields, particularly in medicinal chemistry and agrochemicals .

The reactivity of (3-Chloro-5-fluoro-4-pyridyl)methanol is primarily influenced by the electron-withdrawing nature of the fluorine atom, which generally makes fluorinated compounds less reactive than their chlorinated or brominated counterparts. Common reactions for this compound may include nucleophilic substitutions and electrophilic aromatic substitutions, depending on reaction conditions. For instance, it can undergo reactions typical for pyridine derivatives, such as alkylation or acylation reactions .

Major Products

Depending on the reaction conditions, potential products may include:

  • Various substituted pyridine derivatives.
  • Hydroxymethyl derivatives through further reactions involving the hydroxymethyl group.

The synthesis of (3-Chloro-5-fluoro-4-pyridyl)methanol can be approached through various methods typically employed for pyridine derivatives. Although specific documented methods for this compound are scarce, general routes may involve:

  • Halogenation: Introducing chlorine and fluorine substituents onto a pyridine ring using appropriate reagents.
  • Hydroxymethylation: Adding a hydroxymethyl group via nucleophilic substitution reactions.

Further research is necessary to optimize these methods for industrial applications .

(3-Chloro-5-fluoro-4-pyridyl)methanol has potential applications in several fields:

  • Medicinal Chemistry: It can serve as an intermediate in synthesizing pharmaceuticals due to its structural features that may enhance biological activity.
  • Agrochemicals: The compound may be useful in developing pesticides or herbicides owing to its potential bioactivity .
  • Materials Science: Fluorinated compounds are often explored for their unique physical properties in material applications.

Several compounds share structural similarities with (3-Chloro-5-fluoro-4-pyridyl)methanol. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Level
(5-Fluoro-3-pyridinyl)methanolFluorine at 5-position0.88
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanolTrifluoromethyl group at 5-position0.87
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochlorideTrifluoromethyl group and carboxylic acid0.87
3-Chloro-2-methyl-5-(trifluoromethyl)pyridineMethyl group at 2-position0.87
(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanolChlorine at 4-position0.86

Uniqueness: (3-Chloro-5-fluoro-4-pyridyl)methanol is unique due to its specific combination of chlorine and fluorine substituents along with a hydroxymethyl group, which may impart distinct chemical properties and biological activities compared to other similar compounds .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

161.0043696 g/mol

Monoisotopic Mass

161.0043696 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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